molecular formula C20H23FN2O3S B2421455 2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955233-44-0

2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Katalognummer: B2421455
CAS-Nummer: 955233-44-0
Molekulargewicht: 390.47
InChI-Schlüssel: ZWQYGWQMGZVZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic small molecule featuring a tetrahydroisoquinoline core modified with a phenylacetamide and a sulfonamide group. This specific structure places it within a class of compounds known to exhibit significant potential in medicinal chemistry research. The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, found in compounds with a wide range of biological activities. The incorporation of the sulfonamide moiety, particularly on the nitrogen of the tetrahydroisoquinoline ring, is a key structural feature inspired by recent research indicating that N-sulfonyl tetrahydroisoquinoline derivatives can demonstrate potent antimicrobial and antifungal properties . These derivatives have been synthesized using green chemistry methods and evaluated for their efficacy against various fungal species, showing promise as leads for novel antimicrobial agents . Furthermore, structurally related tetrahydroquinoline and quinoline derivatives are actively being investigated for their therapeutic potential in areas including neurodegenerative diseases and as RAGE (Receptor for Advanced Glycation Endproducts) modulators for inflammatory conditions . The 4-fluorophenylacetamide segment of the molecule is a common pharmacophore that can influence binding affinity and selectivity toward biological targets. This combination of features makes 2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide a compelling candidate for researchers exploring new chemical entities in infectious disease, neuroscience, and immunology. It is intended for use as a standard in assay development, for target identification and validation, and for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-2-11-27(25,26)23-10-9-16-5-8-19(13-17(16)14-23)22-20(24)12-15-3-6-18(21)7-4-15/h3-8,13H,2,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQYGWQMGZVZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic molecule with potential therapeutic applications. It features a tetrahydroisoquinoline core, which is often associated with various pharmacological activities. The biological activity of this compound is primarily attributed to its structural components, including the 4-fluorophenyl and propylsulfonyl groups.

Chemical Structure and Properties

The molecular formula of the compound is C19H23FN2O4SC_{19}H_{23}FN_2O_4S, and it has a molecular weight of 426.52 g/mol . Its structure includes:

  • A tetrahydroisoquinoline core known for its bioactive properties.
  • A 4-fluorophenyl group that may enhance lipophilicity and biological activity.
  • A propylsulfonyl moiety contributing to its unique chemical reactivity.

Anticancer Properties

Research has indicated that compounds similar to 2-(4-fluorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibit inhibitory activity against various kinases involved in cancer progression. For instance:

  • Inhibition of Flt-3 Kinase : This receptor tyrosine kinase is implicated in acute myeloid leukemia (AML). Studies suggest that related compounds can inhibit Flt-3, potentially offering therapeutic benefits in AML treatment.

Antibacterial Activity

In vitro studies have demonstrated the compound's effectiveness against several bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : The compound shows promise as an antibacterial agent, although further research is required to confirm its efficacy and safety in vivo.

Neuroprotective Effects

Compounds featuring a tetrahydroisoquinoline structure are often explored for neuroprotective properties. The presence of the fluorine atom in the para position of the phenyl ring may enhance these effects, making it a candidate for further investigation in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of Flt-3 kinase
AntibacterialEffective against MRSA
NeuroprotectivePotential protective effects on neuronal cells

Case Study: Inhibition of Kinases

A study on related compounds showed complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This highlights the potential of such compounds in oncology .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Exothermic steps (e.g., sulfonation) may require cooling to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may be used for acid-sensitive steps .
  • Purification : Column chromatography or recrystallization is critical for isolating the final product. HPLC with a C18 column (acetonitrile/water gradient) is recommended for purity assessment (>95%) .
  • Reaction monitoring : TLC (silica gel, UV visualization) and LC-MS track intermediate formation .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl proton splitting patterns, sulfonyl group integration) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ at m/z 445.12).
  • X-ray crystallography : Resolves conformational details (e.g., intramolecular hydrogen bonding in analogs) .
  • HPLC : Quantifies purity and detects byproducts (e.g., unreacted tetrahydroisoquinoline intermediates) .

Q. How should researchers design initial biological screening assays for neuropharmacological activity?

Prioritize assays targeting:

  • Dopaminergic/Serotonergic Systems : Radioligand binding assays (e.g., displacement of 3^3H-spiperone for dopamine D2 receptors) .
  • Enzyme inhibition : Test acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
  • Cellular viability : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and energy barriers for sulfonation or amide coupling steps .
  • Reaction path search algorithms : ICReDD’s workflow combines computed activation energies with experimental data to narrow optimal conditions (e.g., solvent, catalyst) .
  • Molecular dynamics : Simulate solvent effects on intermediate stability (e.g., tetrahydroisoquinoline ring conformation in DMSO vs. THF) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Example: If analog A shows dopaminergic activity while analog B does not:

  • Structural comparisons :
AnalogSubstituentPharmacokinetic Property
AEthylsulfonylHigh BBB permeability
BThiophene-sulfonylIncreased plasma protein binding
  • Experimental validation :
  • Perform comparative PK/PD studies (e.g., brain-plasma ratio via LC-MS).
  • Use knockout animal models to isolate receptor-specific effects .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

  • Modular substitution : Test variants with:
  • Alternative sulfonyl groups (e.g., cyclopropylsulfonyl for metabolic stability).
  • Fluorophenyl positional isomers (meta vs. para substitution) to assess steric effects .
    • 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) to correlate substituent electronegativity with receptor affinity .

Q. What methodologies address low reproducibility in synthetic protocols?

  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, stoichiometry). For example:
FactorLow LevelHigh Level
Temp.25°C80°C
Catalyst0.1 eq0.5 eq
  • Robustness testing : Vary parameters ±10% (ICH Q2 guidelines) to identify critical process controls .

Q. How do researchers validate hypothesized mechanisms of action in complex biological systems?

  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry for receptor-ligand interactions .
  • CRISPR-Cas9 knockouts : Eliminate candidate targets (e.g., dopamine receptors) in cell lines to confirm functional relevance .
  • Metabolomics : LC-MS/MS tracks downstream metabolite changes (e.g., dopamine metabolites in microdialysate samples) .

Methodological Resources

  • Synthetic optimization : ICReDD’s computational-experimental loop .
  • Data analysis : DoE software (Minitab, JMP) for reaction optimization .
  • Biological assays : PubChem’s BioAssay database for protocol standardization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.